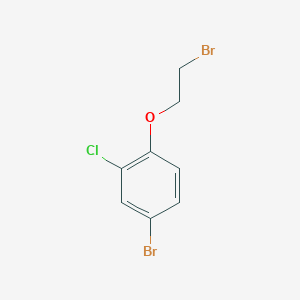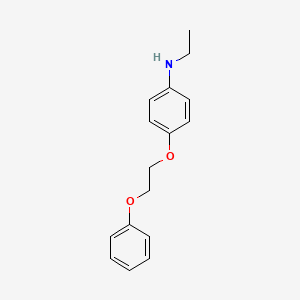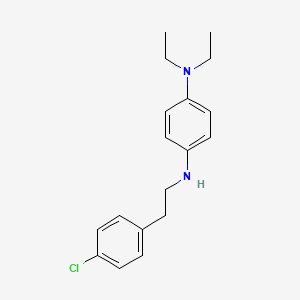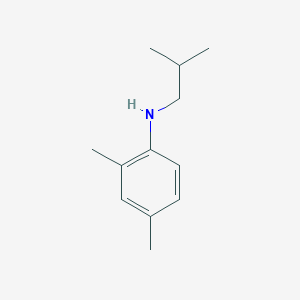![molecular formula C11H8N4O B1451738 2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one CAS No. 1049120-92-4](/img/structure/B1451738.png)
2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one
Descripción general
Descripción
2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one is a fused nitrogen heterocycle . It is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . This compound has been obtained by exploiting the 1,3-dipolar nature of N-arylsydnones, from hydrazones of 3-aryl-4-acetylsydnones .
Synthesis Analysis
The synthesis of this compound involves the Vilsmeier−Haack strategy . This process includes the facile intramolecular nucleophilic addition followed by CO2 elimination under reflux or upon microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by single-crystal X-ray crystallography . The molecular formula of this compound is C11H8N4O .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the 1,3-dipolar cycloaddition between sydnones as dipoles and alkynes as dipolarophiles . This reaction yields a variety of nitrogen heterocycles .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- 2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one and its derivatives are synthesized for various chemical applications. For instance, its cyclocondensation with hydrazine hydrate leads to new pyrazole derivatives, demonstrating its versatility in creating a range of compounds with potential applications in chemistry and pharmacology (Kasımoğulları et al., 2010).
Chemical Properties and Structural Characterization
- Studies on the chemical properties and structural characterization of these compounds provide valuable insights into their potential applications. For instance, the structures of synthesized compounds are characterized using techniques like NMR, IR, and mass spectroscopy, revealing important information about their chemical behavior and potential uses (Akbas & Aslanoğlu, 2006).
Antimicrobial Activities
- Some derivatives of this compound exhibit antimicrobial activities against various strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Akbas & Berber, 2005).
Potential Pharmacological Activities
- Derivatives of this compound have been studied for their potential pharmacological activities, such as peripheral vasodilator agents. Some have shown promising results as inhibitors of specific enzymes, indicating their potential in the development of new drugs (Piaz et al., 2002).
Dye Synthesis for Textile Industry
- The derivatives of this compound have been used to synthesize disperse dyes for polyester fibers. These dyes exhibit a range of hues and have notable absorption spectral characteristics, indicating their application in the textile industry (Deeb et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been designed and synthesized as flt3 inhibitors . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, and its dysregulation is associated with certain types of leukemia .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of its target protein (such as flt3), thereby disrupting the signaling pathways that contribute to disease progression .
Biochemical Pathways
Flt3 inhibitors generally disrupt the flt3 signaling pathway, which can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on various cell lines . The impact of these properties on the bioavailability of the compound would need to be assessed in further studies.
Result of Action
If it acts similarly to related compounds, it may inhibit cell proliferation and induce apoptosis in cancer cells .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary targets of this compound is the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. By inhibiting CDK2, this compound can effectively halt the proliferation of cancer cells . Additionally, this compound has been shown to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase that plays a role in cell adhesion and migration . The interaction with DDR1 leads to the inhibition of its autophosphorylation, thereby reducing the production of pro-inflammatory cytokines .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . It has been observed to significantly alter cell signaling pathways, particularly those involving CDK2 and DDR1 . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . This modulation leads to changes in cellular metabolism, including alterations in the levels of key metabolites and metabolic fluxes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK2, forming hydrogen bonds with critical amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression . Additionally, this compound inhibits DDR1 by binding to its kinase domain, thereby blocking its autophosphorylation and subsequent signaling events . These interactions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that this compound maintains its inhibitory effects on CDK2 and DDR1, leading to sustained anti-proliferative and pro-apoptotic effects in cancer cells . Additionally, the compound’s impact on cellular function, including gene expression and metabolic activity, remains consistent over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits . Careful dosage optimization is therefore essential to maximize the therapeutic potential of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites are then excreted via the kidneys . The interaction of this compound with metabolic enzymes can influence metabolic fluxes and alter the levels of key metabolites in the body . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug-drug interactions of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within tissues are influenced by factors such as tissue perfusion, binding affinity, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, this compound can be found in the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-8(6-12-13-11)7-15(14-10)9-4-2-1-3-5-9/h1-7H,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBAANEEGYHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=NNC(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651679 | |
| Record name | 2-Phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049120-92-4 | |
| Record name | 2-Phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1451668.png)

![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1451672.png)
![2-[(6-Methoxypyridin-3-yl)amino]ethan-1-ol](/img/structure/B1451675.png)
![[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B1451676.png)
![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B1451677.png)
